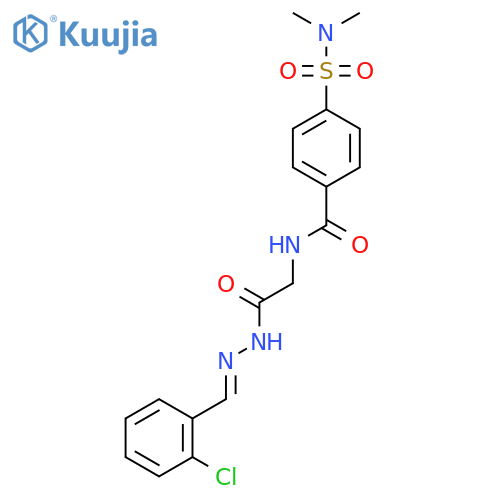Cas no 391885-01-1 (N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide)
N-({N'-(1E)-(2-クロロフェニル)メチリデンヒドラジンカルボニル}メチル)-4-(ジメチルスルファモイル)ベンズアミドは、高度に特異的な化学構造を有する化合物です。2-クロロフェニル基とヒドラゾン結合を介したユニークな骨格を持ち、分子内のジメチルスルファモイル基が優れた溶解性と生体膜透過性を付与します。この化合物は医薬品中間体としての潜在性を有し、特に標的タンパク質との選択的相互作用が期待されます。カルボニル基とスルホンアミド基の共存により、分子間水素結合形成能が高く、結晶性や安定性に優れています。有機合成化学や創薬研究分野において、新規リガンド開発の有用な構築ブロックとして活用可能です。

391885-01-1 structure
商品名:N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide
N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide
- Glycine, N-[4-[(dimethylamino)sulfonyl]benzoyl]-, [(2-chlorophenyl)methylene]hydrazide (9CI)
- SMR000324449
- N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide
- F0474-0689
- CHEMBL3213681
- AKOS024578509
- N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-(dimethylsulfamoyl)benzamide
- (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(N,N-dimethylsulfamoyl)benzamide
- 391885-01-1
- MLS000680177
-
- インチ: 1S/C18H19ClN4O4S/c1-23(2)28(26,27)15-9-7-13(8-10-15)18(25)20-12-17(24)22-21-11-14-5-3-4-6-16(14)19/h3-11H,12H2,1-2H3,(H,20,25)(H,22,24)/b21-11+
- InChIKey: AXRJXOSEHZOGGR-SRZZPIQSSA-N
- ほほえんだ: ClC1C=CC=CC=1/C=N/NC(CNC(C1C=CC(=CC=1)S(N(C)C)(=O)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 422.0815540g/mol
- どういたいしつりょう: 422.0815540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 116Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 11.74±0.46(Predicted)
N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0474-0689-5mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0474-0689-30mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0474-0689-20μmol |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0474-0689-1mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0474-0689-40mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0474-0689-75mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0474-0689-4mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0474-0689-50mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0474-0689-15mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0474-0689-10mg |
N-({N'-[(1E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide |
391885-01-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
2. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Ping Tong Food Funct., 2020,11, 628-639
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
391885-01-1 (N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(dimethylsulfamoyl)benzamide) 関連製品
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
